OSI-420-d4, Free Base (Desmethyl Erlotinib-d4)
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Overview
Description
OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is a labeled metabolite of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in research to study the pharmacokinetics and metabolic pathways of Erlotinib, a drug used in cancer treatment .
Mechanism of Action
Target of Action
OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a labeled metabolite of Erlotinib . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation, differentiation, and survival .
Mode of Action
Desmethyl Erlotinib-d4 potently inhibits EGFR autophosphorylation . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . It has been shown to inhibit the proliferation of PC-9 cell lines, which contain a deletion mutation on exon 19 of the EGFR gene .
Biochemical Pathways
The inhibition of EGFR by Desmethyl Erlotinib-d4 affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting EGFR, this compound prevents the activation of these pathways, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
It is primarily metabolized in the liver and excreted in the feces .
Result of Action
The molecular and cellular effects of Desmethyl Erlotinib-d4’s action primarily involve the inhibition of cell proliferation and induction of cell death. By inhibiting EGFR, it disrupts the signaling pathways that promote cell survival and proliferation. This leads to the inhibition of tumor growth in cells that overexpress EGFR or contain EGFR mutations .
Biochemical Analysis
Biochemical Properties
OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is known to inhibit EGFR autophosphorylation . This interaction with the EGFR enzyme is crucial in its role in biochemical reactions .
Cellular Effects
OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) has a profound impact on various types of cells and cellular processes. It inhibits EGFR autophosphorylation in cultured human head and neck tumor cells . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) involves its potent inhibition of EGFR autophosphorylation . This inhibition leads to changes in gene expression and impacts the proliferation of certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSI-420-d4 involves the deuterium labeling of Desmethyl Erlotinib.
Industrial Production Methods
Industrial production of OSI-420-d4 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
OSI-420-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of OSI-420-d4 can lead to the formation of oxidized metabolites, while reduction can result in reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, OSI-420-d4 is used to study the metabolic pathways and pharmacokinetics of Erlotinib. The deuterium labeling allows for precise tracking of the compound in various chemical reactions and metabolic processes .
Biology
In biological research, OSI-420-d4 is used to investigate the interaction of Erlotinib with biological targets, such as the epidermal growth factor receptor. This helps in understanding the mechanism of action and the effects of the drug at the molecular level .
Medicine
In medical research, OSI-420-d4 is used to study the pharmacokinetics and metabolism of Erlotinib in the human body. This information is crucial for optimizing the dosage and administration of the drug in cancer treatment .
Industry
In the pharmaceutical industry, OSI-420-d4 is used as a reference standard for quality control and validation of analytical methods. It ensures the accuracy and reliability of the analytical results in the production of Erlotinib .
Comparison with Similar Compounds
Similar Compounds
Desmethyl Erlotinib: The non-deuterated form of OSI-420-d4.
Erlotinib: The parent compound from which OSI-420-d4 is derived.
Gefitinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.
Uniqueness
The uniqueness of OSI-420-d4 lies in its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQIAZNBAWFSQM-GTNXRJHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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